N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

Choose the N-ethyl variant (CAS 1058238-91-7) over the N-propyl analog for CNS-focused programs. With a favourable XLogP3 of 0.6 and TPSA of 111 Ų, it predicts reduced non-specific binding and improved aqueous solubility for HTS & biophysical assays. The 7-thioether acetamide handle enables chemoproteomic probe installation. Empirically verify GCN2 or broader kinome engagement before drawing target-specific conclusions.

Molecular Formula C10H14N6OS
Molecular Weight 266.33 g/mol
CAS No. 1058238-91-7
Cat. No. B6533613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
CAS1058238-91-7
Molecular FormulaC10H14N6OS
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCCNC(=O)CSC1=NC=NC2=C1N=NN2CC
InChIInChI=1S/C10H14N6OS/c1-3-11-7(17)5-18-10-8-9(12-6-13-10)16(4-2)15-14-8/h6H,3-5H2,1-2H3,(H,11,17)
InChIKeyWBLOKUYXZWJLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (CAS 1058238-91-7): Procurement-Relevant Physicochemical and Structural Profile


N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (CAS 1058238-91-7) is a synthetic triazolopyrimidine derivative bearing a thioether-linked acetamide side chain at the 7-position of the fused heterocyclic core . With a molecular formula of C₁₀H₁₄N₆OS and a molecular weight of 266.33 g/mol, it is a relatively compact member of the triazolo[4,5-d]pyrimidine class [1]. The compound contains one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds, and it exhibits a computed XLogP3-AA value of 0.6, indicating balanced hydrophilic-lipophilic character [1]. Its topological polar surface area (TPSA) of 111 Ų and full compliance with the Rule of Five suggest favorable drug-like properties for screening applications [1].

Why N-Ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide Cannot Be Replaced by Generic Triazolopyrimidine Analogs


Triazolo[4,5-d]pyrimidines are a well-established privileged scaffold in kinase inhibitor discovery, with distinct substitution positions dictating target engagement and selectivity profiles [1]. The 7-thioether substituent pattern found in this compound is structurally distinct from the 5-amino-substituted variants dominating the GCN2 inhibitor patent literature, and from the 5,7-dione (8-azaxanthine) chemotype explored for purinergic receptor antagonism [1][2]. Even within the 7-thioether sub-series, small modifications to the N-alkyl acetamide side chain (e.g., N-ethyl vs. N-propyl) can alter physicochemical properties including LogP and TPSA, impacting solubility, permeability, and assay compatibility . Therefore, generic substitution among in-class analogs without quantitative verification of target-specific or phenotypic activity risks compromising experimental reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for N-Ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide vs. Closest Analogs


Reduced Lipophilicity vs. N-Propyl Homolog Enhances Aqueous Solubility Potential

The N-ethyl acetamide side chain of the target compound reduces lipophilicity by one methylene unit compared to the closest commercially available analog, 2-[(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-propylacetamide (CAS 1060205-36-8). This translates to a lower computed XLogP3-AA value (0.6 vs. an estimated ~1.1 for the N-propyl homolog) and a lower molecular weight (266.33 vs. 280.35 g/mol) [1]. The reduced lipophilicity is expected to confer higher aqueous solubility and lower non-specific protein binding, which are critical attributes for biochemical and cell-based screening assay performance .

Physicochemical profiling Lipophilicity Drug-likeness

N-Ethyl vs. N-Propyl Acetamide Substitution Confers Different Hydrogen Bonding Capacity and Steric Profile

The target compound possesses a single hydrogen bond donor (the secondary amide N–H) and six hydrogen bond acceptors (triazole, pyrimidine nitrogens, amide carbonyl, thioether sulfur), identical in donor/acceptor count to its N-propyl homolog but with a smaller steric footprint around the amide group [1]. The N-ethyl substituent offers a compact, linear alkyl chain at the amide terminus, whereas the N-propyl analog extends this by one carbon, potentially altering the spatial orientation of the terminal methyl group and its interaction with hydrophobic protein pockets or solvent . This steric and electronic modulation, though subtle, can influence target binding kinetics and selectivity within the triazolopyrimidine chemotype [2].

Medicinal chemistry SAR Hydrogen bonding

Triazolo[4,5-d]pyrimidine Scaffold with 7-Thioether Substitution: A Privileged Chemotype for Kinase Inhibitor Screening

The triazolo[4,5-d]pyrimidine scaffold has been validated as a core structure for potent GCN2 kinase inhibition, with optimized derivatives achieving biochemical IC₅₀ values below 150 nM and cellular target engagement (eIF2α phosphorylation inhibition) at sub-150 nM concentrations in HEK293T cells [1]. While the specific 7-thioether substitution pattern of the target compound differs from the 5-amino-aryl substituted GCN2 inhibitors described in the literature, the shared triazolo[4,5-d]pyrimidine core suggests potential for kinase engagement that must be empirically verified [1][2]. The thioether linkage at the 7-position provides a distinct vector for substitution compared to the more extensively characterized 5-amino series, offering unexplored chemical space for kinase selectivity profiling [2].

Kinase inhibition Integrated stress response GCN2 Cancer

Favorable Rule-of-Five Compliance and Low Topological Polar Surface Area Support Blood-Brain Barrier Penetration Potential

The target compound exhibits a topological polar surface area (TPSA) of 111 Ų, which falls within the range associated with favorable blood-brain barrier (BBB) penetration (typically < 90 Ų for optimal CNS penetration, though compounds up to 120 Ų can exhibit moderate permeability) [1]. In comparison, the N-propyl homolog (CAS 1060205-36-8) has an identical TPSA but higher molecular weight (280.35 vs. 266.33 g/mol) and additional rotatable bond, which may further reduce its CNS penetration potential . The target compound's zero Rule-of-Five violations and computed LogP of 0.6 position it as a candidate for both peripheral and potential CNS-targeted screening applications, with a slight advantage over higher molecular weight analogs .

CNS drug discovery BBB permeability Drug-likeness

Recommended Application Scenarios for N-Ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Design Targeting the Integrated Stress Response Pathway

The triazolo[4,5-d]pyrimidine scaffold has been validated as a GCN2 kinase inhibitory chemotype with cellular pathway engagement [1]. The target compound, with its distinct 7-thioether substitution pattern, offers a complementary chemotype to the extensively characterized 5-amino-substituted GCN2 inhibitor series. Its favorable physicochemical profile (XLogP3-AA = 0.6, TPSA = 111 Ų) and lower molecular weight (266.33 g/mol) compared to close analogs make it suitable for inclusion in kinase-focused screening libraries, where it can serve as a starting point for exploring 7-thioether-based structure-activity relationships. Researchers should empirically confirm GCN2 or broader kinome engagement before drawing target-specific conclusions [2].

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Kinase Probes

The target compound's moderate TPSA (111 Ų), low molecular weight (266.33 g/mol), and balanced lipophilicity (XLogP3-AA = 0.6) position it as a candidate for CNS drug discovery programs [1]. Compared to its N-propyl homolog (MW = 280.35 g/mol), the N-ethyl analog offers a 5% reduction in molecular weight and one fewer rotatable bond, both favorable features for BBB penetration [2]. Procurement of this specific N-ethyl variant, rather than the N-propyl analog, is recommended for medicinal chemistry teams prioritizing CNS exposure in their lead optimization cascade.

Assay Compatibility Screening: Selection of a Low-Lipophilicity Triazolopyrimidine Probe

Compounds with elevated logP values (>3) are prone to non-specific protein binding, aggregation-based promiscuity, and poor aqueous solubility, which can confound biochemical and cell-based assay readouts. The target compound's computed XLogP3-AA of 0.6 is 0.5 log units lower than the estimated value for the N-propyl homolog, predicting reduced non-specific binding and improved solubility in aqueous assay buffers [1]. This property makes the N-ethyl derivative the preferred choice over the N-propyl analog for high-throughput screening (HTS) and biophysical assay formats (e.g., SPR, DSF) where compound promiscuity must be controlled [2].

Chemical Biology Tool Compound Development: A 7-Thioether Triazolopyrimidine Scaffold for Chemoproteomic Profiling

The 7-thioether acetamide substitution pattern provides a synthetically accessible handle for further derivatization, including the installation of affinity tags (e.g., biotin) or photoreactive groups for chemoproteomic target identification studies [1]. The N-ethyl amide terminus preserves one hydrogen bond donor while maintaining a compact steric profile (5 rotatable bonds), minimizing the entropic penalty that larger N-alkyl substituents may incur upon target engagement [2]. This compound is recommended as a core scaffold for chemical biology probe development where the triazolopyrimidine core has demonstrated preliminary target engagement in phenotypic or biochemical assays.

Quote Request

Request a Quote for N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.